Mogroside cento

Antioxidant activity Free radical scavenging Chemiluminescence assay

Mogroside cento, commercially indexed as Mogroside V (CAS 88901-36-4), is the predominant cucurbitane-type triterpene glycoside isolated from Siraitia grosvenorii (monk fruit) and serves as the primary sweet principle in monk fruit–derived high-intensity sweetener preparations. With a molecular weight of 1287.44 g/mol (C₆₀H₁₀₂O₂₉) and a purity routinely exceeding 98% in research-grade material, this compound delivers a sweetness approximately 250–425 times that of sucrose on a weight basis and is commercially available in standardized grades ranging from 20% to 95% mogroside V content by HPLC.

Molecular Formula C60H102O29
Molecular Weight 1287.4 g/mol
Cat. No. B13709605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMogroside cento
Molecular FormulaC60H102O29
Molecular Weight1287.4 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C
InChIInChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29+,30?,31-,32+,33-,34+,35?,36-,37-,38+,39-,40-,41+,42+,43-,44+,45+,46-,47-,48-,49+,50-,51-,52-,53+,54-,55+,58+,59-,60+/m1/s1
InChIKeyGHBNZZJYBXQAHG-WQQTUWBJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mogroside Cento (Mogroside V): Core Identity and Procurement Context


Mogroside cento, commercially indexed as Mogroside V (CAS 88901-36-4), is the predominant cucurbitane-type triterpene glycoside isolated from Siraitia grosvenorii (monk fruit) and serves as the primary sweet principle in monk fruit–derived high-intensity sweetener preparations . With a molecular weight of 1287.44 g/mol (C₆₀H₁₀₂O₂₉) and a purity routinely exceeding 98% in research-grade material, this compound delivers a sweetness approximately 250–425 times that of sucrose on a weight basis and is commercially available in standardized grades ranging from 20% to 95% mogroside V content by HPLC . Beyond its established role as a non-caloric natural sweetener, mogroside V has been assigned food-medicine homology status in China and is under active investigation for antioxidant, anti-diabetic, and anti-carcinogenic bioactivities, making its procurement relevant to food science, nutraceutical formulation, and pharmacological research alike [1].

Why Mogroside Cento (Mogroside V) Cannot Be Substituted by Other Monk Fruit Mogrosides or Natural Sweeteners


Within the Siraitia grosvenorii fruit, over 40 mogroside congeners have been identified, yet only those bearing an 11-α-hydroxy group exhibit a sweetening effect; congeners such as mogroside IIE and IIIE are either bitter or tasteless [1]. Among the sweet-tasting mogrosides, sweetness potency varies over a 4-fold range—from mogroside IV at approximately 126× sucrose to siamenoside I at up to 563× sucrose [2]. Moreover, differential glucosylation patterns dictate not only potency but also the temporal profile and off-taste liability: increasing glucose units at the R1 position reduces bitterness, whereas modification at R2 enhances sweetness, meaning that crude extracts or lower-purity grades cannot replicate the sensory performance of defined mogroside V [3]. Generic substitution therefore risks unpredictable sweetness intensity, undesirable bitter or metallic aftertaste, and batch-to-batch variability that undermines both formulation reproducibility and regulatory compliance.

Quantitative Differentiation Evidence for Mogroside Cento (Mogroside V) Versus Closest Analogs and Alternatives


Mogroside V vs. 11-Oxo-Mogroside V: 3-Fold Superior Hydroxyl Radical Scavenging Potency

Mogroside V demonstrates markedly superior scavenging activity against hydroxyl radicals (•OH) compared to its oxidized congener 11-oxo-mogroside V [1]. In a chemiluminescence-based assay, mogroside V exhibited a 3.0-fold lower EC₅₀ (48.44 µg/mL vs. 146.17 µg/mL), indicating substantially greater potency in neutralizing this highly reactive and biologically damaging radical species [1]. It should be noted that 11-oxo-mogroside V is more potent against superoxide anion (O₂•⁻, EC₅₀ = 4.79 µg/mL) and hydrogen peroxide (H₂O₂, EC₅₀ = 16.52 µg/mL), underscoring that antioxidant selectivity—not merely overall antioxidant capacity—is the differentiating feature.

Antioxidant activity Free radical scavenging Chemiluminescence assay

Mogroside V vs. Mogroside IV: 2.4-Fold Higher Sweetness Potency Dictates Use-Level Economics

Among the major sweet mogrosides co-occurring in monk fruit, mogroside V is substantially sweeter than mogroside IV [1]. Reported relative sweetness values for mogroside V range from 256 to 344 times that of sucrose, whereas mogroside IV is consistently reported at approximately 126 times sucrose sweetness [1]. This 2.0- to 2.7-fold potency differential translates directly into the mass of ingredient required to achieve a target sweetness level in formulation.

Sweetness potency Sucrose equivalence Formulation cost

Mogroside V vs. Rebaudioside M: Selective TAS1R2/TAS1R3 Sweet Taste Receptor Activation Profile

In a cellular receptor-based assay, mogroside V and rebaudioside M (Reb M) were evaluated for activation of the human sweet taste receptor TAS1R2/TAS1R3 and 25 human bitter taste receptors (TAS2Rs) [1]. The EC₅₀ for TAS1R2/TAS1R3 activation was 133 ± 6 mg/L for mogroside V compared to 44 ± 4 mg/L for Reb M, confirming that Reb M is approximately 3-fold more potent at the receptor level. Critically, mogroside V and Reb M share common binding sites on the sweet receptor, resulting in no synergy when blended; mogroside V does, however, exhibit synergy with thaumatin [1]. Both compounds activated at least two TAS2Rs, but Reb M displayed lower EC₅₀ values at bitter receptors relative to its sweet receptor EC₅₀ than mogroside V, contributing to reduced bitter off-taste at low concentrations for Reb M [1].

Taste receptor TAS1R2/TAS1R3 Sweetener synergy Bitter off-taste

Mogroside V Thermal and pH Stability in Beverage Systems: No Detectable Degradation Across 90-Day Shelf-Life

In a University of Florida study evaluating pure mogroside V in acidified model beverage systems (pH 3.5 and 5.0) subjected to two pasteurization-equivalent heat treatment regimes, LC-MS/MS analysis detected no chemical degradation of mogroside V across all conditions tested over a 90-day shelf-life storage period [1]. The prototype orange juice beverage formulated with monk fruit extract achieved high consumer sensory acceptability alongside confirmed chemical stability, demonstrating robust performance under conditions that degrade many alternative high-intensity sweeteners [1]. While a direct comparator sweetener was not co-tested in this study, the class-level inference is that mogroside V outperforms aspartame (which hydrolyzes at low pH and elevated temperature) and rebaudioside A (which undergoes hydrolytic deglycosylation under acidic thermal processing).

Thermal stability pH stability Beverage formulation Shelf-life

Mogroside V Pharmacokinetics: Rapid Tmax and High Oral Bioavailability Support Druggability

Pharmacokinetic profiling of mogroside V in rats revealed a time to peak plasma concentration (Tmax) of 45 minutes and an elimination half-life of 138.5 minutes, with high oral bioavailability [1]. These parameters were obtained in the context of β₂-adrenergic receptor (β₂-AR) targeted screening, where mogroside V was identified as a β₂-AR ligand with druggable pharmacokinetic behavior suitable for respiratory drug development [1]. In contrast, a separate study demonstrated that the mogroside V metabolite mogroside IIIA1 shows significantly altered absorption in type 2 diabetic rats (Cmax = 163.80 ± 25.56 ng/mL; AUC₀₋ₜ = 2327.44 ± 474.63 h·ng/mL, p < 0.05 vs. normal rats), highlighting that the pharmacokinetic behavior of mogroside V itself—not its metabolites—defines the primary exposure profile in normal physiology [2].

Pharmacokinetics Bioavailability Druggability β2-AR targeting

High-Purity Mogroside V (≥95%) Delivers Cleanest Taste Profile Among Monk Fruit Sweetener Grades

Commercial mogroside V is available in purity grades from 20% to 95%, with sensory performance scaling non-linearly with purity . High-purity mogroside V (≥95%) delivers a clean, round sweetness with minimal aftertaste and no bitter or metallic off-notes, approaching the taste quality of sucrose . In contrast, lower-purity grades (20–50% mogroside V) retain characteristic monk fruit flavor notes that may require masking in sensitive applications, while ultra-high-purity grades (80–95%) can develop subtle bitter or metallic aftertaste above 200 ppm use levels . The sweetness intensity also scales with purity: 25% grade ≈ 150× sucrose, 50% grade ≈ 200×, 80% grade ≈ 250×, and 95% grade ≈ 300× .

Taste quality Purity grade Aftertaste Sensory performance

Procurement-Driven Application Scenarios Where Mogroside Cento (Mogroside V) Differentiation Is Decisive


Formulation of Shelf-Stable Acidic Beverages (pH 3.0–5.0) Requiring Thermal Pasteurization

Mogroside V is the preferred high-intensity sweetener for hot-filled or pasteurized acidic beverages (e.g., fruit juices, functional drinks, carbonated soft drinks) where aspartame would undergo hydrolysis and rebaudioside A is susceptible to deglycosylation. The demonstrated absence of detectable chemical degradation after 90-day storage at pH 3.5 and 5.0 under pasteurization-equivalent heat treatment [1] means formulators can specify a single mogroside V grade (≥95% purity for clean taste) without overage, simplifying quality control and reducing ingredient cost variability. The 250–425× sucrose sweetness range further enables low use levels that do not impact beverage body or mouthfeel.

Nutraceutical and Functional Food Development Targeting Antioxidant Co-Benefits

When a sweetening ingredient is also expected to contribute antioxidant functionality for label claims or health positioning, mogroside V offers a quantifiable advantage over its oxidized analog 11-oxo-mogroside V. The 3.0-fold lower EC₅₀ for hydroxyl radical scavenging (48.44 vs. 146.17 µg/mL) [2] positions mogroside V as the superior choice among monk fruit–derived mogrosides for •OH-specific antioxidant activity. This is directly relevant to functional beverages, dietary supplements, and medical foods where oxidative stress mitigation is part of the product value proposition.

Pharmacological Research Requiring Defined Pharmacokinetic Behavior and β₂-AR Targeting

Mogroside V demonstrates rapid absorption (Tmax = 45 min), relatively slow elimination (t₁/₂ = 138.5 min), and high oral bioavailability [3], making it suitable for preclinical studies investigating β₂-AR-mediated respiratory conditions or metabolic disorders. Unlike crude mogroside extracts, which contain multiple congeners with divergent pharmacokinetic profiles, pure mogroside V provides reproducible systemic exposure that is essential for dose-response studies. Researchers investigating sweetener effects in diabetic models should note that mogroside V metabolite (mogroside IIIA1) absorption is significantly altered in T2DM rats (Cmax = 163.80 ± 25.56 ng/mL, p < 0.05) [4], requiring careful study design.

Premium Natural Sweetener Blends Where Receptor-Level Synergy Is Desired

Receptor pharmacology data demonstrate that mogroside V exhibits synergy with thaumatin but not with rebaudioside M, due to shared binding sites on the TAS1R2/TAS1R3 sweet taste receptor [5]. For formulators developing high-performance natural sweetener blends, this receptor-level information is critical: mogroside V should be paired with thaumatin for synergistic sweetness enhancement, whereas mogroside V–Reb M combinations offer no synergy and may require higher total sweetener loading. This evidence-based blending strategy directly impacts procurement specifications and ingredient cost optimization.

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